Ingliforib - 186392-65-4

Ingliforib

Catalog Number: EVT-271471
CAS Number: 186392-65-4
Molecular Formula: C23H24ClN3O5
Molecular Weight: 457.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ingliforib is an indolecarboxamide.
Ingliforib is a glycogen phosphorylase inhibitor with antihyperglycemic and cardioprotective activities. Ingliforib inhibits glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis, thereby preventing the release of glucose-1 phosphate from a glycogen molecule in liver. This agent also inhibits glycogen phosphorylase in cardiac muscle and may protect the heart from myocardial ischemic injury by preserving glycogen content and improving glycolytic-oxidative coupling.
Source and Classification

Ingliforib was developed by Pfizer Global Research and Development and is categorized under the class of indole derivatives. Its primary mechanism of action involves the inhibition of glycogen phosphorylase, an enzyme crucial for glycogen metabolism. This inhibition has implications for managing conditions such as heart failure and diabetes, where glycogen metabolism plays a significant role in energy homeostasis .

Synthesis Analysis

The synthesis of ingliforib involves several steps that utilize standard organic chemistry techniques. The key steps include:

  1. Starting Materials: The synthesis begins with 1H-indole-2-carboxylic acid and various amine derivatives.
  2. Formation of Amide: The carboxylic acid is converted to an amide through reaction with a suitable amine under coupling conditions, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  3. Chlorination: A critical step involves chlorination to introduce the 5-chloro substituent on the indole ring, enhancing the compound's potency.
  4. Final Modifications: The synthesis may include additional modifications such as hydroxylation or the introduction of sugar moieties to optimize biological activity.

The synthesis parameters typically involve controlling temperature, reaction time, and pH to ensure high yields and purity of the final product .

Molecular Structure Analysis

Ingliforib has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₁₈H₂₃ClN₂O₄
  • Molecular Weight: Approximately 364.84 g/mol
  • Structural Components:
    • An indole core which provides aromatic stability.
    • A chloro substituent at the 5-position that enhances binding affinity.
    • A dihydroxy-pyrrolidine moiety that contributes to its interaction with the target enzyme.

The three-dimensional conformation is crucial for its interaction with glycogen phosphorylase, facilitating specific binding through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Chemical Reactions Analysis

Ingliforib primarily undergoes reactions typical for small-molecule inhibitors:

  1. Enzyme Inhibition: It acts by binding to glycogen phosphorylase, preventing its activity. The inhibition mechanism involves competitive binding where ingliforib occupies the active site of the enzyme.
  2. Stability Studies: Chemical stability is assessed through various assays that measure degradation under physiological conditions, ensuring that ingliforib maintains its efficacy over time.

The binding affinity has been quantified using techniques such as surface plasmon resonance and isothermal titration calorimetry, yielding insights into its kinetic properties .

Mechanism of Action

Ingliforib exerts its pharmacological effects primarily through:

  • Glycogen Phosphorylase Inhibition: By inhibiting this enzyme, ingliforib reduces the breakdown of glycogen into glucose-1-phosphate, thereby modulating glucose availability in tissues.
  • Binding Interactions: Molecular docking studies indicate that ingliforib forms multiple hydrogen bonds with key amino acid residues within the active site of glycogen phosphorylase, stabilizing its conformation and reducing enzymatic activity .

The efficacy of ingliforib in vivo has been demonstrated through various preclinical studies that highlight its ability to lower blood glucose levels and improve cardiac function in models of heart failure .

Physical and Chemical Properties Analysis

Ingliforib exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water but more soluble in organic solvents like DMSO.
  • Stability: The compound shows stability under acidic and neutral pH conditions but may degrade under highly alkaline environments.
  • Melting Point: Specific melting point data may vary depending on purity but typically falls within a range indicative of crystalline compounds.

These properties are essential for formulating effective drug delivery systems aimed at maximizing bioavailability while minimizing side effects .

Applications

Ingliforib has several promising applications:

  1. Cardiovascular Disease Treatment: Its primary application lies in managing heart failure by improving myocardial energy metabolism through glycogen regulation.
  2. Diabetes Management: As an inhibitor of glycogen phosphorylase, it may help in controlling hyperglycemia by modulating glucose release from liver stores.
  3. Research Tool: Ingliforib serves as a valuable tool in biochemical research for studying glycogen metabolism pathways and developing further inhibitors with improved efficacy.
Mechanistic Basis of Glycogen Phosphorylase Inhibition

Molecular Targeting of Hepatic Glycogenolysis Pathways

Ingliforib (CP-368296) exerts its primary antihyperglycemic effect through selective disruption of hepatic glycogenolysis. It specifically targets the rate-limiting enzyme glycogen phosphorylase (GP), which catalyzes the cleavage of glucose-1-phosphate from glycogen polymers. Ingliforib binds with high affinity to an allosteric site distinct from the catalytic site and the purine nucleoside inhibitor site [1] [5] [6]. This binding occurs at the dimer interface of the GP enzyme, inducing a conformational shift that stabilizes the inactive T-state (tensed state) conformation. Consequently, this prevents the transition to the active R-state (relaxed state) essential for glycogen breakdown [5] [9].

The inhibition of hepatic GP (PYGL) by ingliforib (IC₅₀ = 52 nM) directly reduces glucose-1-phosphate production, thereby diminishing hepatic glucose output (HGO) [1] [3]. This mechanism is particularly significant during fasting states or in conditions of insulin resistance where excessive HGO contributes significantly to hyperglycemia. Unlike insulin secretagogues or insulin sensitizers, ingliforib's action is insulin-independent, targeting a key node in hepatic glucose metabolism upstream of glycolytic pathways [6] [8].

Table 1: Isoform-Specific Inhibition of Glycogen Phosphorylase by Ingliforib [1] [3] [5]

Glycogen Phosphorylase IsoformTissue ExpressionIC₅₀ Value (nM)Primary Physiological Role
Liver (PYGL)Hepatocytes52Regulation of blood glucose via glycogenolysis
Brain (PYGB)CNS, Cardiac Myocytes150Energy supply during neuronal activity; cardioprotection during ischemia
Muscle (PYGM)Skeletal Muscle352Provision of glucose-1-P for local energy needs during contraction

Allosteric Modulation of Phosphorylase Isoforms

Ingliforib demonstrates significant isoform selectivity, with the highest potency against liver GP (PYGL) compared to muscle (PYGM) and brain (PYGB) isoforms. This selectivity (approximately 7-fold versus PYGM and 3-fold versus PYGB) arises from subtle structural variations at the dimer interface and surrounding allosteric pockets within the different isozymes [5]. Molecular dynamics simulations and docking studies reveal that ingliforib adopts a characteristic "Y-shaped" conformation within the solvent channel at the dimer interface of GP [5]. Key interactions driving selectivity include:

  • Hydrogen Bonding: Indole NH forms a critical H-bond with Glu190 in PYGL.
  • Cation-π Interaction: Indole ring engages Lys191 in PYGL.
  • Inter-subunit Interactions: Amide linker NH bonds with Thr38' on the adjacent monomer; benzyl moiety exhibits π-π stacking with His57' [5].

Differences in the flexibility and residue composition of "Pocket 3" (occupied by the benzyl moiety of ingliforib) between PYGL, PYGM, and PYGB significantly influence binding affinity and kinetics. Notably, the spatial orientation and crossover angle of the critical "tower helices" (α-helices contributing to dimerization) vary between isoforms (PYGB: ~75°, PYGM: ~84°, PYGL: ~45°), altering the geometry of the allosteric binding cavity and contributing to differential sensitivity to ingliforib [5] [9]. This defined allosteric mechanism avoids competition with the catalytic site substrate (glycogen) or the endogenous activator AMP.

Comparative Inhibition Kinetics vs. Canonical Antihyperglycemic Agents

Ingliforib operates via a fundamentally different mechanism compared to mainstream antihyperglycemic classes, targeting glycogenolysis directly rather than insulin secretion, insulin sensitivity, or renal glucose handling.

  • SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin): These agents block glucose reabsorption in the proximal tubule, promoting glucosuria. While SGLT2 inhibitors reduce hyperglycemia and show cardiovascular benefits (particularly in heart failure), their mechanism relies on functional kidneys and increases urinary glucose excretion. Ingliforib acts upstream by reducing glucose production at its hepatic source [4] [8].
  • GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide): Enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety. Their effects are indirect and dependent on functional pancreatic β-cells. Ingliforib acts directly on hepatocytes independently of incretin pathways [4] [8].
  • DPP-4 Inhibitors (e.g., Sitagliptin, Vildagliptin): Prolong the activity of endogenous incretin hormones (GLP-1, GIP), leading to enhanced insulin secretion and reduced glucagon secretion. Like GLP-1 RAs, their glucose-lowering is incretin-mediated. Ingliforib does not affect DPP-4 activity or incretin levels [4].
  • Metformin: Primarily suppresses HGO via AMPK activation and mitochondrial complex I inhibition, impacting gluconeogenesis more than glycogenolysis. Ingliforib offers a more targeted approach specifically against glycogenolytic flux [6] [9].

Table 2: Comparative Mechanisms and Targets of Ingliforib vs. Major Antihyperglycemic Agent Classes [1] [4] [6]

Therapeutic Agent/ClassPrimary Molecular TargetKey Mechanism of Glycemic ControlInsulin DependencePrimary Site of Action
Ingliforib (GP Inhibitor)Glycogen Phosphorylase (PYGL)Allosteric inhibition of glycogen breakdownIndependentLiver (Hepatocytes)
SGLT2 InhibitorsSGLT2 CotransporterBlock renal glucose reabsorptionIndependentKidney (Proximal Tubule)
GLP-1 Receptor AgonistsGLP-1 Receptor↑ Glucose-dependent insulin secretion, ↓ glucagon, ↓ gastric emptyingDependent (Pancreas)Pancreas (β-cells, α-cells), GI tract, CNS
DPP-4 InhibitorsDipeptidyl Peptidase-4↑ Active incretin levels (GLP-1, GIP)Dependent (Pancreas)Systemic (Enzyme inhibition)
MetforminMitochondrial Complex I / AMPK↓ Hepatic gluconeogenesis, ↑ insulin sensitivityPartially IndependentLiver, Muscle

In vitro kinetic analyses consistently demonstrate ingliforib's non-competitive inhibition with respect to the substrate orthophosphate (Pi) and negative heterotropic allosteric effects with respect to AMP binding, characteristic of a pure allosteric modulator stabilizing the inactive enzyme conformation [1] [5] [6]. Its nanomolar potency against PYGL surpasses the micromolar affinities often seen with earlier generation GP inhibitors and offers a distinct pharmacodynamic profile focused on hepatic glucose production modulation.

Properties

CAS Number

186392-65-4

Product Name

Ingliforib

IUPAC Name

5-chloro-N-[(2S,3R)-4-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

InChI

InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1

InChI Key

GVDRRZOORHCTAN-MJUUVYJYSA-N

SMILES

C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O

Solubility

Soluble in DMSO

Synonyms

5-Chloro-N-((1S,2R)-3-((3R,4S)-3,4-dihydroxy-1-pyrrolidinyl))-2-hydroxy-3-oxo-1-(phenylmethyl)propyl-1H-indole-2-carboxamide
CP-368,296
inglifori

Canonical SMILES

C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O

Isomeric SMILES

C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.